

# GB1107: A Selective Galectin-3 Inhibitor for Fibrosis and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1107    |           |
| Cat. No.:            | B15602735 | Get Quote |

# An In-depth Technical Guide on a Novel Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Galectin-3, a  $\beta$ -galactoside-binding lectin, has emerged as a critical mediator in a range of pathological processes, including fibrosis and cancer. Its overexpression is correlated with poor prognosis in various diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of **GB1107**, a potent, selective, and orally active small molecule inhibitor of Galectin-3. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols from foundational studies, and visualize the complex biological pathways and experimental designs. This guide is intended to serve as a core resource for researchers engaged in the study of Galectin-3 and the development of related therapeutics.

#### Introduction to Galectin-3 and its Role in Disease

Galectin-3 is a unique member of the galectin family, featuring a carbohydrate recognition domain (CRD) that facilitates its binding to various glycoproteins on the cell surface and in the extracellular matrix.[1][2] This interaction triggers a cascade of downstream signaling events. Dysregulation of Galectin-3 is implicated in:



- Fibrosis: By promoting the activation of fibroblasts and macrophages, Galectin-3 is a key driver of tissue scarring in organs such as the lungs, liver, and kidneys.[1][3][4][5] It potentiates TGF-β signaling, a central pathway in fibrogenesis.[3][5]
- Cancer: In the tumor microenvironment, Galectin-3 contributes to cell proliferation, angiogenesis, metastasis, and immune evasion.[6][7][8][9] It can dampen anti-tumor immune responses, thereby hindering the efficacy of treatments like immune checkpoint inhibitors.[6]
   [10]

The multifaceted role of Galectin-3 in driving disease progression has established it as a high-value target for therapeutic intervention.

#### **GB1107**: A Profile of a Selective Galectin-3 Inhibitor

**GB1107** is a novel, orally bioavailable small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.[6][11][12] Its development represents a significant step towards targeting Galectin-3-driven pathologies systemically.

#### **Mechanism of Action**

**GB1107** functions by competitively binding to the CRD of Galectin-3, thereby preventing its interaction with endogenous glycan ligands. This blockade disrupts the pathological signaling cascades initiated by Galectin-3. For instance, in fibrosis, **GB1107** has been shown to inhibit the binding of Galectin-3 to integrins and the TGFβRII subunit, effectively reducing TGF-β1 activation and downstream signaling.[3] In oncology, by inhibiting Galectin-3, **GB1107** can modulate the tumor microenvironment, for example, by increasing the infiltration of cytotoxic CD8+ T cells and M1 macrophages, and potentiating the effects of PD-L1 blockade.[10][12]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **GB1107** in preclinical studies.

Table 1: Binding Affinity and Selectivity



| Parameter   | Species              | Value                               | Reference    |
|-------------|----------------------|-------------------------------------|--------------|
| Kd          | Human Galectin-3     | 37 nM                               | [6][12]      |
| Kd          | Mouse Galectin-3     | ~1406 nM (38-fold lower than human) | [6]          |
| Selectivity | Over other galectins | >1000-fold                          | [11][13][14] |

Table 2: Pharmacokinetics

| Parameter                | Value         | Species      | Reference |
|--------------------------|---------------|--------------|-----------|
| Oral Bioavailability (F) | 75%           | Mouse        | [6]       |
| Clearance                | 1.2 ml/min/kg | Mouse (i.v.) | [6]       |
| Half-life (t1/2)         | 4.5 hours     | Mouse (i.v.) | [6]       |

Table 3: In Vivo Efficacy in Oncology Models



| Animal Model                                                    | Treatment                          | Outcome                                                                                                                | Reference |
|-----------------------------------------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Human Lung Adenocarcinoma (A549) Xenograft (CD- 1 nude mice)    | 10 mg/kg GB1107,<br>p.o., daily    | Significantly reduced tumor growth and final tumor weights.                                                            | [6][12]   |
| Syngeneic Mouse<br>Lung Adenocarcinoma<br>(LLC1) (C57Bl/6 mice) | 10 mg/kg GB1107,<br>p.o., daily    | Significantly reduced tumor growth.                                                                                    | [6][10]   |
| LLC1-luciferase<br>Metastasis Model<br>(C57Bl/6 mice)           | 10 mg/kg GB1107,<br>p.o., daily    | 79.2% reduction in tumor burden in the lungs.                                                                          | [6]       |
| LLC1 Model with PD-<br>L1 Blockade                              | 10 mg/kg GB1107 +<br>anti-PD-L1 Ab | Significantly potentiated the effect of single agents, reducing tumor volume by 49.5% and weight by 51.4% vs. control. | [6][10]   |

Table 4: In Vivo Efficacy in Fibrosis Models

| Animal Model                                     | Treatment                                   | Outcome                                                                                                          | Reference |
|--------------------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| CCl4-Induced Liver<br>Fibrosis (C57Bl/6<br>mice) | 10 mg/kg GB1107,<br>p.o., daily for 4 weeks | Reduced liver fibrosis<br>as assessed by Sirius<br>Red staining.<br>Significantly reduced<br>plasma ALT and AST. | [11][13]  |

## **Key Signaling Pathways Modulated by GB1107**

The therapeutic effects of **GB1107** are rooted in its ability to modulate key signaling pathways. The diagrams below, rendered in DOT language, illustrate these mechanisms.



## Inhibition of TGF-β Pro-Fibrotic Signaling

Extracellular Galectin-3 acts as a scaffold, bringing together integrins and TGF- $\beta$  receptors to promote the activation of latent TGF- $\beta$ 1, a master regulator of fibrosis. **GB1107** disrupts this process.







Click to download full resolution via product page



Caption: **GB1107** blocks Galectin-3, preventing TGF- $\beta$  activation and downstream fibrotic signaling.

#### **Modulation of the Tumor Microenvironment**

In cancer, Galectin-3 secreted by tumor and immune cells, particularly macrophages, creates an immunosuppressive microenvironment. **GB1107** can reverse these effects, enhancing antitumor immunity.



Click to download full resolution via product page

Caption: **GB1107** inhibits Galectin-3, reversing immunosuppression and promoting anti-tumor activity.



## Attenuation of the AKT/β-Catenin Pathway in Cancer

Studies in thyroid cancer cells have shown that Galectin-3 inhibition can suppress anoikis resistance, motility, and invasion, partly through the AKT/β-catenin pathway.[15]



Click to download full resolution via product page



Caption: **GB1107** inhibits Galectin-3, leading to attenuation of AKT/ $\beta$ -catenin signaling in cancer cells.

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the evaluation of **GB1107**.

#### In Vivo CCI4-Induced Liver Fibrosis Model

This model is a standard for evaluating anti-fibrotic agents.

Objective: To assess the therapeutic efficacy of **GB1107** in a chemically-induced liver fibrosis model in mice.

#### Methodology:

- Animals: Male C57Bl/6 mice.
- Induction of Fibrosis: Administer Carbon tetrachloride (CCl<sub>4</sub>), diluted 1:3 in olive oil, at a dose of 1 μL/g body weight via intraperitoneal (i.p.) injection twice weekly for 8 weeks.[11] Control animals receive olive oil only.
- Treatment: For the final 4 weeks of the induction period, administer GB1107 (10 mg/kg) or vehicle control orally (p.o.) once daily.[11][13]
- Endpoint Analysis:
  - Blood Collection: Collect plasma to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.[11]
  - Tissue Harvesting: Euthanize animals and perfuse the liver. Fix a portion of the liver in formalin for paraffin embedding (FFPE).
  - Histological Analysis: Section the FFPE liver tissue and stain with Picrosirius Red to quantify collagen deposition and assess the degree of fibrosis.[13]
  - Gene Expression Analysis: Isolate RNA from a portion of the liver for RNA sequencing (RNAseq) or qPCR to analyze the expression of fibrotic genes (e.g., Col1a1, TIMP1) and



pathway analysis.[11][13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. books.rsc.org [books.rsc.org]

### Foundational & Exploratory





- 2. scbt.com [scbt.com]
- 3. Defining the mechanism of galectin-3—mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting galectin-driven regulatory circuits in cancer and fibrosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. histoindex.com [histoindex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GB1107: A Selective Galectin-3 Inhibitor for Fibrosis and Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#gb1107-as-a-selective-galectin-3-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com